Isosteviol

Catalog No.
S530969
CAS No.
27975-19-5
M.F
C20H30O3
M. Wt
318.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isosteviol

CAS Number

27975-19-5

Product Name

Isosteviol

IUPAC Name

(1R,5R,9S,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C20H30O3/c1-17-9-5-14-18(2)7-4-8-19(3,16(22)23)13(18)6-10-20(14,12-17)11-15(17)21/h13-14H,4-12H2,1-3H3,(H,22,23)/t13?,14?,17-,18+,19+,20-/m0/s1

InChI Key

KFVUFODCZDRVSS-XCDUIVLNSA-N

SMILES

CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)O)C

Synonyms

(4a,8b,13b)-13-Methyl-16-oxo-17-norkauran-18-oic Acid

Canonical SMILES

CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)O)C

Isomeric SMILES

C[C@]12CCC3[C@@]4(CCC[C@@](C4CC[C@@]3(C1)CC2=O)(C)C(=O)O)C

Isosteviol is a natural diterpenoid compound derived from the hydrolysis of stevioside, a glycoside found in the leaves of Stevia rebaudiana. It has garnered attention for its potential therapeutic properties and is characterized by its unique chemical structure, which includes a bicyclic ring system typical of diterpenoids. The molecular formula of isosteviol is C20H28O3, and its structure features a hydroxyl group that contributes to its biological activity and reactivity in various chemical processes.

Research suggests that isosteviol exhibits various biological activities. It has been shown to inhibit DNA polymerase and topoisomerase enzymes, potentially leading to anti-cancer effects []. Additionally, studies indicate antibacterial, anti-tuberculosis, and vasodilatory properties []. However, the exact mechanisms underlying these effects are not fully elucidated. Further research is needed to understand how the molecular structure of isosteviol translates to its biological actions.

Isosteviol, a tetracyclic diterpenoid derived from the steviol glycoside found in Stevia plants, has garnered increasing scientific interest in recent years due to its potential applications beyond its established role as a non-caloric sweetener []. Research efforts have explored its diverse biological activities, paving the way for its exploration in various scientific fields:

Antihypertensive Potential

Studies suggest that isosteviol may possess antihypertensive properties, potentially aiding in blood pressure regulation. Research using isolated rat aortic rings demonstrated its ability to relax blood vessels by activating potassium channels, specifically the ATP-sensitive potassium (KATP) channels []. This relaxation effect could contribute to lowering blood pressure. Further research is necessary to fully understand the mechanisms involved and potential therapeutic applications.

Potential Anticancer Effects

Isosteviol derivatives have also shown promising results in preliminary studies investigating their potential anticancer properties. Researchers have successfully synthesized novel isosteviol derivatives and evaluated their cytotoxic activity against various cancer cell lines []. Some derivatives have exhibited significant anti-proliferative activity, particularly against breast cancer cells. However, these are early-stage findings, and further research is needed to determine the effectiveness and safety of these derivatives in vivo and explore their potential as anti-cancer agents.

Plant Growth Regulation

Isosteviol has been shown to exhibit plant growth regulatory effects. Studies have demonstrated its ability to:

  • Increase alpha-amylase secretion: This enzyme plays a crucial role in seed germination by breaking down starch into simpler sugars. Isosteviol's ability to stimulate alpha-amylase secretion suggests its potential to enhance plant productivity [].
  • Enhance frost resistance: Research suggests that isosteviol and its derivatives can increase the frost resistance of non-hardened plants, potentially aiding in protecting crops from damage during cold weather events [].
That are significant for its applications in medicinal chemistry. Notably:

  • Hydrolysis: Isosteviol can be synthesized from stevioside through acid-catalyzed hydrolysis, where the glycosidic bonds are cleaved to release isosteviol and glucose .
  • Oxidation: The compound can react with selenium dioxide, leading to oxidation reactions that modify its functional groups, potentially enhancing its biological activity .
  • Mannich Reaction: Isosteviol can participate in Mannich reactions, allowing for the synthesis of various derivatives by reacting with formaldehyde and secondary amines, resulting in aminoketones with diverse stereochemical configurations .

Isosteviol exhibits a range of biological activities that have been explored in recent studies:

  • Antidiabetic Effects: It has been shown to improve insulin sensitivity and regulate glucose levels in diabetic models, indicating potential as a therapeutic agent for diabetes management .
  • Cardioprotective Properties: Research indicates that isosteviol can enhance cardiac function and promote angiogenesis following myocardial infarction, suggesting its utility in cardiovascular health .
  • Anti-inflammatory Effects: Isosteviol has been reported to modulate inflammatory responses, particularly in macrophages, which may benefit conditions involving chronic inflammation .

The synthesis of isosteviol typically involves:

  • Starting Materials: Using natural stevioside or steviol glycosides as precursors.
  • Acid-Catalyzed Hydrolysis: Treatment with acid leads to the cleavage of glycosidic bonds, yielding isosteviol.
  • Subsequent Modifications: Further reactions such as esterification or Mannich condensation can create diverse derivatives for pharmacological testing .

Isosteviol has several applications across various fields:

  • Pharmaceuticals: Its antidiabetic and cardioprotective properties make it a candidate for drug development targeting metabolic disorders and cardiovascular diseases.
  • Food Industry: As a natural sweetener derived from Stevia, it serves as a sugar substitute with potential health benefits.
  • Cosmetics: Its anti-inflammatory properties may be utilized in skincare formulations aimed at reducing inflammation and promoting skin health.

Isosteviol shares structural similarities with several other diterpenoids and glycosides. Below are some notable compounds:

CompoundStructure SimilarityUnique Features
SteviosideGlycoside precursorContains multiple sugar moieties
SteviolHydrolysis productLacks the hydroxyl group at C15 compared to isosteviol
Diterpene GlycosidesDiterpenoid backboneVarying sugar compositions affecting sweetness levels
Rosmarinic AcidDiterpenoid structureExhibits strong antioxidant properties

Uniqueness of Isosteviol

Isosteviol's uniqueness lies in its specific hydroxyl configuration and the resultant biological activities that differentiate it from other similar compounds. Its ability to modulate insulin signaling pathways while also exhibiting anti-inflammatory effects positions it as a valuable compound in both therapeutic and nutraceutical applications.

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

318.21949481 g/mol

Monoisotopic Mass

318.21949481 g/mol

Heavy Atom Count

23

UNII

091QB7QO95

Dates

Modify: 2023-08-15
Jeppesen, P., et al., Metabolism, 52, 372 (2003)

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